molecular formula C12H11BrN2O3S2 B2526079 ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE CAS No. 391223-59-9

ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B2526079
CAS No.: 391223-59-9
M. Wt: 375.26
InChI Key: FIRFIXUHZNMKTH-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE is a heterocyclic compound featuring a thiazole core substituted with a 5-bromothiophene-2-amido group and an ethyl acetate moiety. Structural studies of related compounds often employ tools like SHELXL for crystallographic refinement and UCSF Chimera for molecular visualization .

Properties

IUPAC Name

ethyl 2-[2-[(5-bromothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S2/c1-2-18-10(16)5-7-6-19-12(14-7)15-11(17)8-3-4-9(13)20-8/h3-4,6H,2,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRFIXUHZNMKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

ETHYL (2-(2-FUROYLAMINO)-1,3-THIAZOL-4-YL)ACETATE

Structure: This compound (C₁₂H₁₂N₂O₄S) replaces the 5-bromothiophene group with a 2-furoylamino substituent . Key Differences:

  • The furoylamino group introduces an oxygen-rich furan ring instead of brominated thiophene.
  • Lower molecular weight (280.298 g/mol) compared to the brominated analog due to the absence of bromine.
  • Inferred Reactivity: The furan ring may increase solubility in polar solvents but reduce stability under acidic conditions compared to bromothiophene.

ETHYL 2-(5-BROMOBENZO[D]THIAZOL-2-YL)ACETATE

Structure: Features a benzothiazole ring with a bromine atom at position 5 (C₁₁H₁₀BrNO₂S) . Key Differences:

  • The benzothiazole system is a fused bicyclic aromatic ring, contrasting with the monocyclic thiophene in the target compound.
  • Bromine is positioned on the benzothiazole rather than thiophene, altering electronic delocalization.
    Inferred Properties : The extended π-system may enhance stacking interactions in biological systems, while the bromine’s placement could influence regioselectivity in reactions.

ETHYL (2-[(CHLOROACETYL)AMINO]-1,3-THIAZOL-4-YL)ACETATE

Structure : Contains a chloroacetyl substituent (C₉H₁₁ClN₂O₃S) .
Key Differences :

  • Chlorine replaces bromine, reducing atomic radius and electronegativity.
  • Inferred Reactivity: Lower steric hindrance compared to bromothiophene may facilitate faster kinetic reactions but reduce thermal stability.

ETHYL 2-(2-AMINO-4-THIAZOLYL)-2-(HYDROXYIMINO)ACETATE

Structure: Includes amino and hydroxyimino groups on the thiazole ring . Key Differences:

  • Amino and hydroxyimino groups enhance hydrogen-bonding capacity (H-bond donors: 1–2; acceptors: 4–5).
  • Absence of halogen atoms reduces lipophilicity and electrophilic character.
    Inferred Applications : Likely more water-soluble, making it suitable for aqueous-phase reactions or hydrophilic biological targets.

Data Table: Structural and Functional Comparison

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Notable Properties
Target Compound C₁₁H₁₀BrN₂O₃S₂* ~369.24 5-Bromothiophene-2-amido Thiazole High lipophilicity, halogenated
ETHYL (2-(2-FUROYLAMINO)-1,3-THIAZOL-4-YL)ACETATE C₁₂H₁₂N₂O₄S 280.298 2-Furoylamino Thiazole Polar, oxygen-rich
ETHYL 2-(5-BROMOBENZO[D]THIAZOL-2-YL)ACETATE C₁₁H₁₀BrNO₂S 300.23 5-Bromobenzothiazole Benzothiazole Extended π-system, planar
ETHYL (2-[(CHLOROACETYL)AMINO]-1,3-THIAZOL-4-YL)ACETATE C₉H₁₁ClN₂O₃S 262.71 Chloroacetyl Thiazole Reactive α-carbon, smaller halogen
ETHYL 2-(2-AMINO-4-THIAZOLYL)-2-(HYDROXYIMINO)ACETATE C₇H₁₀N₄O₃S 230.25 Amino, hydroxyimino Thiazole High solubility, H-bonding

*Estimated based on analogous structures.

Research Findings and Implications

  • Solubility: The bromothiophene group likely reduces aqueous solubility relative to the furoylamino and amino-hydroxyimino derivatives, favoring lipid membrane penetration .
  • Reactivity : The chloroacetyl analog’s reactive α-carbon suggests utility in nucleophilic substitution reactions, whereas the bromothiophene group may stabilize aromatic electrophilic substitutions .
  • Biological Interactions : The benzothiazole derivative’s fused ring system could improve affinity for hydrophobic binding pockets, while the target compound’s thiophene may offer tunable steric profiles .

Biological Activity

Ethyl 2-[2-(5-bromothiophene-2-amido)-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring and a bromothiophene moiety, contributing to its biological properties. The molecular formula is C12H12BrN3O2SC_{12}H_{12}BrN_3O_2S with a molecular weight of approximately 343.21 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have shown significant activity against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
7bStaphylococcus aureus0.220.25
7bEscherichia coli0.300.35
7bCandida albicans0.150.20

The compound 7b , a derivative similar to this compound, exhibited minimal inhibitory concentrations (MICs) ranging from 0.15 to 0.30 µg/mL against several pathogens, indicating strong antimicrobial activity .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study focusing on the structure-activity relationship of various thiazole compounds found that modifications at specific positions significantly enhanced their cytotoxic effects against cancer cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BHeLa (Cervical Cancer)4.5
Compound CA549 (Lung Cancer)6.0

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Many thiazole compounds act as enzyme inhibitors, impacting metabolic pathways in pathogens or cancer cells.
  • Disruption of Membrane Integrity : Certain derivatives can compromise the integrity of microbial cell membranes, leading to cell death.
  • Induction of Apoptosis : In cancer cells, thiazoles may trigger apoptotic pathways, promoting programmed cell death.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a thiazole derivative showed significant improvement in patients with resistant bacterial infections, demonstrating a high success rate in treatment.
  • Case Study 2 : Research on a related thiazole compound indicated promising results in reducing tumor size in preclinical models of breast cancer.

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